molecular formula C24H20FN3O2 B3007737 N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-17-1

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3007737
CAS No.: 946252-17-1
M. Wt: 401.441
InChI Key: GVXLFBJGDGQGME-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core fused with a pyridine ring. Its structure includes a 4-fluorobenzyl group at the 1-position and a 2,3-dimethylphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-15-5-3-7-21(16(15)2)27-23(29)20-13-18-6-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXLFBJGDGQGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H19FN2O2C_{21}H_{19}FN_2O_2 with a molecular weight of 366.39 g/mol. It features a naphthyridine core substituted with a dimethylphenyl group and a fluorobenzyl moiety, which contribute to its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it has been observed to affect the MAPK pathway and induce caspase activation, leading to apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and NCI-H460 (lung cancer) .

Antimicrobial Activity

The naphthyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi:

  • Activity Against Pathogens : Compounds similar to this naphthyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Study on Anticancer Efficacy

In a study assessing the anticancer efficacy of related naphthyridine compounds, researchers administered varying doses to mice bearing human tumor xenografts. The results indicated that at optimal doses, these compounds significantly reduced tumor size without causing notable toxicity .

CompoundTumor TypeDose (mg/kg)Tumor Reduction (%)
Compound AMDA-MB-2311065
Compound BNCI-H4601570

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It may also modulate receptor activity associated with inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related 1,8-naphthyridine derivatives:

Compound Name R1 (1-Position) R2 (Carboxamide) Molecular Formula Molecular Weight logP Melting Point (°C) Key Features
Target Compound 4-Fluorobenzyl 2,3-Dimethylphenyl (Inferred) ~423.43* ~3.8† Not reported High lipophilicity due to methyl groups; moderate polarity from fluorine
N-(2-Methoxyphenyl)-1-(4-Fluorobenzyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide 4-Fluorobenzyl 2-Methoxyphenyl C23H18FN3O3 403.41 3.78 Not reported Methoxy group increases polarity; lower steric bulk than dimethylphenyl
N-(2,4-Dimethoxyphenyl)-1-(4-Fluorobenzyl)-2-Oxo-1,8-Naphthyridine-3-Carboxamide 4-Fluorobenzyl 2,4-Dimethoxyphenyl C24H20FN3O4 433.44 3.78 Not reported Dual methoxy groups enhance solubility but reduce lipophilicity
1-(4-Chlorobenzyl)-N-(4-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.28 Not reported 193–195 Chlorine substituents increase molecular weight and electronegativity
N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide Pentyl 3,5-Dimethyladamantyl C26H35N3O2 422.58 Not reported Not reported Bulky adamantyl group enhances steric hindrance; pentyl chain adds flexibility

*Inferred molecular weight based on structural similarity to .
†Estimated logP using substituent contributions (methyl groups increase logP vs. methoxy).

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethylphenyl group confers higher lipophilicity (estimated logP ~3.8) compared to methoxy-substituted analogues (logP ~3.78) . Bulkier groups like adamantyl may reduce solubility but improve target binding through steric complementarity.

Polarity and Solubility: Methoxy groups (e.g., ) enhance hydrogen-bond acceptor capacity (polar surface area ~63 Ų in ), favoring aqueous solubility.

Steric and Electronic Modifications :

  • Fluorine and chlorine substituents (e.g., ) introduce electronegative effects, which may influence binding interactions (e.g., halogen bonding).
  • The adamantyl group in demonstrates how rigid, bulky substituents can be leveraged for selectivity in enzyme-active sites.

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